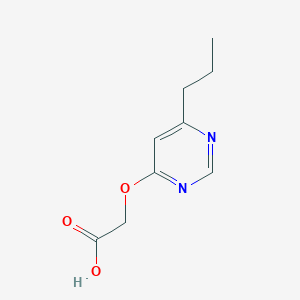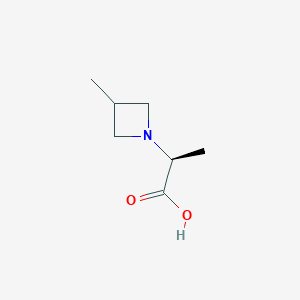
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 300571-21-5 and a molecular weight of 282.24 .
Molecular Structure Analysis
The molecular formula of this compound is C10H9F3O4S . The InChI code is 1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3 .Scientific Research Applications
Organic Synthesis and Catalysis
Compounds with methanesulfonyl (mesyl) and trifluoromethyl groups are often used in organic synthesis for various purposes, including acaricides like amidoflumet, highlighting their potential in agricultural chemistry (Kimura & Hourai, 2005). Methanesulfonylimines reacting with alkynes can yield products with significant synthetic value, demonstrating the utility of such functional groups in constructing complex molecules (Kul'yanova et al., 2001).
Material Science
The generation of o-quinodimethanes from benzyl methanesulfonates and their subsequent trapping shows the relevance of methanesulfonyl derivatives in material science for creating new molecular structures (Shirakawa & Sano, 2014).
Pharmaceutical Intermediates
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate could serve as an intermediate in pharmaceutical synthesis. For instance, the development of novel Friedel–Crafts acylation reactions catalyzed by trifluoromethanesulfonic acid for synthesizing benzophenone derivatives suggests potential applications in creating bioactive compounds or drug intermediates (Hwang et al., 2000).
Analytical and Environmental Chemistry
Studies on the electrochemical behavior of aryl sulfones with strongly electron-withdrawing groups and their radical anions indicate the importance of such compounds in analytical chemistry and potentially in environmental remediation processes (Pilard et al., 2001).
Process Optimization and Green Chemistry
Optimization studies on related sulfonyl compounds for improving reaction yields and efficiencies shed light on the importance of such research in enhancing industrial processes and the principles of green chemistry (Xu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCAYQBVIHEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017858 | |
| Record name | methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227020-03-3 | |
| Record name | methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)




amine](/img/structure/B1474204.png)



![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)



![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)